molecular formula C26H22Cl2N2OS B299904 N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No. B299904
M. Wt: 481.4 g/mol
InChI Key: WSDNJYSEYDXZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as "Compound X" and is synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, Compound X reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation and pain. It also reduces the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, Compound X has been shown to have a neuroprotective effect, reducing neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its potent anti-inflammatory and analgesic properties, making it a useful tool for studying inflammation-related disorders. However, its complex synthesis process and potential toxicity limit its use in some applications.

Future Directions

There are several future directions for the study of Compound X. One area of research is the development of novel analogs with improved potency and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of Compound X in various diseases, including cancer, arthritis, and inflammation-related disorders. Additionally, the molecular mechanisms underlying the neuroprotective effect of Compound X warrant further investigation.

Synthesis Methods

The synthesis of Compound X involves several chemical reactions, including the preparation of 2-phenylacetic acid, 2-phenylacetyl chloride, and 2-phenylacetamide. These compounds are then reacted with 2-amino-5-ethyl-4-(4-methylphenyl)thiazole and 2,4-dichlorophenyl isocyanate to produce Compound X. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

Compound X has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases, including cancer, arthritis, and inflammation-related disorders.

properties

Product Name

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Molecular Formula

C26H22Cl2N2OS

Molecular Weight

481.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C26H22Cl2N2OS/c1-3-23-25(19-11-9-17(2)10-12-19)29-26(32-23)30(22-14-13-20(27)16-21(22)28)24(31)15-18-7-5-4-6-8-18/h4-14,16H,3,15H2,1-2H3

InChI Key

WSDNJYSEYDXZOX-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)Cl)Cl)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C

Canonical SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)Cl)Cl)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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